molecular formula C10H11ClFN B13666302 1-(2-Chloro-4-fluorobenzyl)azetidine

1-(2-Chloro-4-fluorobenzyl)azetidine

Cat. No.: B13666302
M. Wt: 199.65 g/mol
InChI Key: JWOLSTOXHNMSEE-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2-chloro-4-fluorobenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorobenzyl)azetidine can be achieved through various methods. . This reaction is typically carried out under photochemical conditions, which facilitate the formation of the azetidine ring.

Another method involves the cyclization of appropriate precursors, such as the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane and a catalyst like DABCO . This method provides good yields of the desired azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorobenzyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted azetidines, while oxidation and reduction reactions can yield different oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates its interaction with various biological and chemical entities. The presence of the chloro and fluoro substituents further enhances its reactivity and specificity .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11ClFN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

JWOLSTOXHNMSEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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